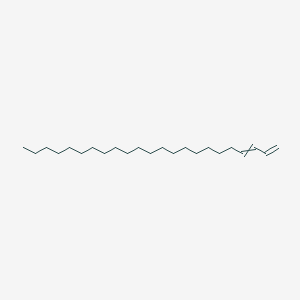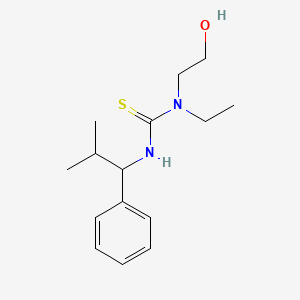
N-Ethyl-N-(2-hydroxyethyl)-N'-(2-methyl-1-phenylpropyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethyl-N-(2-hydroxyethyl)-N’-(2-methyl-1-phenylpropyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound, with its unique structure, offers potential for various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-(2-hydroxyethyl)-N’-(2-methyl-1-phenylpropyl)thiourea typically involves the reaction of an isothiocyanate with an amine. The reaction conditions often include:
Solvent: Common solvents used are ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Sometimes, catalysts like acids or bases are used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: For controlled synthesis.
Continuous Flow Reactors: For large-scale production.
Purification: Techniques like recrystallization or chromatography are used to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-Ethyl-N-(2-hydroxyethyl)-N’-(2-methyl-1-phenylpropyl)thiourea can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce thiols.
Applications De Recherche Scientifique
N-Ethyl-N-(2-hydroxyethyl)-N’-(2-methyl-1-phenylpropyl)thiourea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism by which N-Ethyl-N-(2-hydroxyethyl)-N’-(2-methyl-1-phenylpropyl)thiourea exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors.
Pathways: It can modulate biochemical pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N’-Diethylthiourea
- N,N’-Diphenylthiourea
- N-Methyl-N’-phenylthiourea
Uniqueness
N-Ethyl-N-(2-hydroxyethyl)-N’-(2-methyl-1-phenylpropyl)thiourea is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to other thioureas.
Propriétés
Numéro CAS |
74548-46-2 |
|---|---|
Formule moléculaire |
C15H24N2OS |
Poids moléculaire |
280.4 g/mol |
Nom IUPAC |
1-ethyl-1-(2-hydroxyethyl)-3-(2-methyl-1-phenylpropyl)thiourea |
InChI |
InChI=1S/C15H24N2OS/c1-4-17(10-11-18)15(19)16-14(12(2)3)13-8-6-5-7-9-13/h5-9,12,14,18H,4,10-11H2,1-3H3,(H,16,19) |
Clé InChI |
GVRIJFIUPKPYET-UHFFFAOYSA-N |
SMILES canonique |
CCN(CCO)C(=S)NC(C1=CC=CC=C1)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


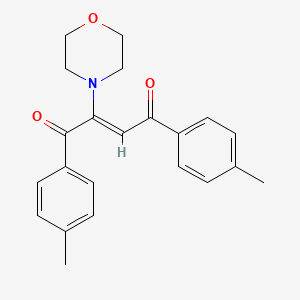

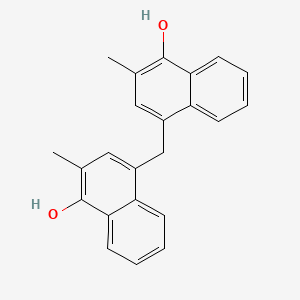
![1-[3-(2-Amino-4-nitroanilino)phenyl]ethan-1-one](/img/structure/B14438066.png)
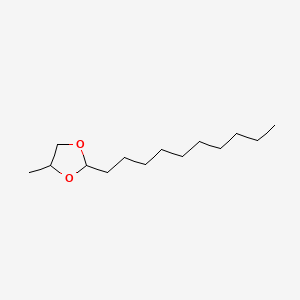
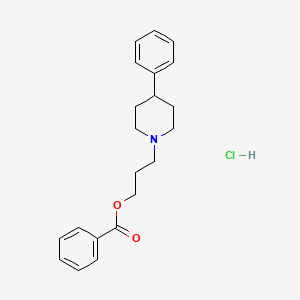
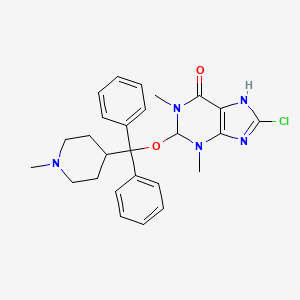
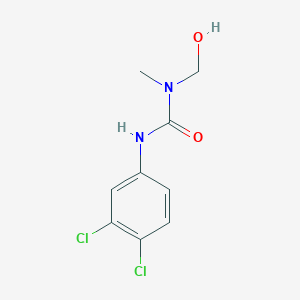
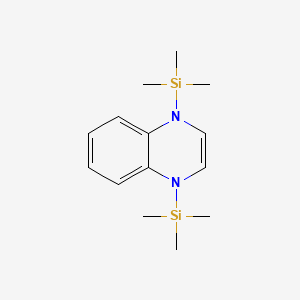

![4,4'-[(4-Hydroxyphenyl)methylene]bis(3,5-di-tert-butylphenol)](/img/structure/B14438122.png)
![[2,3,4,5-Tetraacetyloxy-6-(6-chloropurin-9-yl)-6-ethylsulfanylhexyl] acetate](/img/structure/B14438133.png)
![2-amino-N-[2-[4-chloro-2-(2-chlorobenzoyl)-N-methylanilino]acetyl]-N-(2-phenylethyl)acetamide;oxalic acid](/img/structure/B14438134.png)
